tert-Butyl (S)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
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Overview
Description
tert-Butyl (S)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a methoxy group attached to a pyrrolo[2,3-b]pyridine ring. The presence of these functional groups contributes to its reactivity and versatility in chemical synthesis and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-b]pyridine ring.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced through alkylation reactions using tert-butyl halides in the presence of a base.
Attachment of the Amino and Methoxy Groups: The amino and methoxy groups are introduced through nucleophilic substitution reactions, often using protected intermediates to ensure selectivity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for scale and efficiency. This involves the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in chemical synthesis or biological studies.
Scientific Research Applications
tert-Butyl (S)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (S)-3-(2-amino-3-methoxy-3-oxopropyl)benzoate
- tert-Butyl (S)-2-((1R,2R)-3-(benzyloxy)-1-methoxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl (S)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is unique due to its specific combination of functional groups and the pyrrolo[2,3-b]pyridine core. This unique structure imparts distinct reactivity and biological activity, making it valuable for various research applications.
Properties
Molecular Formula |
C16H21N3O4 |
---|---|
Molecular Weight |
319.36 g/mol |
IUPAC Name |
tert-butyl 5-[(2S)-2-amino-3-methoxy-3-oxopropyl]pyrrolo[2,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C16H21N3O4/c1-16(2,3)23-15(21)19-6-5-11-7-10(9-18-13(11)19)8-12(17)14(20)22-4/h5-7,9,12H,8,17H2,1-4H3/t12-/m0/s1 |
InChI Key |
PDKWKYKNDXGHEU-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=CC2=CC(=CN=C21)C[C@@H](C(=O)OC)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=CC(=CN=C21)CC(C(=O)OC)N |
Origin of Product |
United States |
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